3-Isoquinolinecarboxylicacid, 1,2,3,4-tetrahydro-6,7-dimethoxy-, 1,1-dimethylethyl ester, (S)-(9CI)
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Overview
Description
3-Isoquinolinecarboxylicacid, 1,2,3,4-tetrahydro-6,7-dimethoxy-, 1,1-dimethylethyl ester, (S)-(9CI) is a compound with potential applications in various fields, including chemistry, biology, and medicine. Its unique structure and properties make it an intriguing subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isoquinolinecarboxylicacid, 1,2,3,4-tetrahydro-6,7-dimethoxy-, 1,1-dimethylethyl ester typically involves several steps. One common route starts with the precursor 6,7-dimethoxyisoquinoline, which undergoes several modifications:
Reduction: : The isoquinoline ring is reduced to the tetrahydro form using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Esterification: : The carboxylic acid group is esterified with tert-butyl alcohol in the presence of a catalyst like sulfuric acid (H2SO4).
Functional Group Protection/Deprotection: : Protective groups may be added and later removed to facilitate specific reactions.
Industrial Production Methods
In an industrial setting, these synthetic routes are optimized for scale, cost, and yield. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the production process, ensuring consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation, possibly converting the tetrahydroisoquinoline ring back to the isoquinoline form.
Reduction: : Further reduction can modify other functional groups within the molecule.
Substitution: : Various substitution reactions, particularly electrophilic and nucleophilic substitutions, can be performed at different positions on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: : Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Catalysts for Esterification: : Sulfuric acid (H2SO4), dicyclohexylcarbodiimide (DCC)
Major Products Formed
Oxidation Products: : Isoquinoline derivatives
Reduction Products: : Modified tetrahydroisoquinolines
Substitution Products: : Various functionalized isoquinoline compounds
Scientific Research Applications
Chemistry
Synthetic Intermediate: : Used as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.
Catalyst Precursor: : Its structure allows it to serve as a precursor for catalytic species used in organic synthesis.
Biology
Enzyme Inhibition: : Acts as an inhibitor for specific enzymes, providing insight into enzyme function and potential therapeutic applications.
Biological Probes: : Used in biochemical assays to study cellular pathways and mechanisms.
Medicine
Drug Development: : Investigated for potential therapeutic properties, including anti-cancer, anti-inflammatory, and neuroprotective effects.
Pharmacological Studies: : Helps in understanding the interaction between drugs and their targets.
Industry
Chemical Industry: : Employed in the production of various chemical intermediates.
Pharmaceutical Industry: : Used in the development of new drugs and therapeutic agents.
Mechanism of Action
The compound's mechanism of action often involves interaction with specific molecular targets, such as enzymes or receptors, disrupting their normal function. It may inhibit enzyme activity or block receptor binding, leading to altered cellular responses. The pathways involved can vary depending on the biological context and the specific application being studied.
Comparison with Similar Compounds
Comparison with Other Compounds
When compared to other isoquinoline derivatives, 3-Isoquinolinecarboxylicacid, 1,2,3,4-tetrahydro-6,7-dimethoxy-, 1,1-dimethylethyl ester stands out due to its unique ester group and tetrahydroisoquinoline core. This combination of features can lead to distinctive chemical behavior and biological activity.
List of Similar Compounds
Isoquinoline
6,7-Dimethoxyisoquinoline
Tetrahydroisoquinoline derivatives
1,2,3,4-Tetrahydro-6,7-dimethoxyisoquinoline
3-Isoquinolinecarboxylicacid, 1,2,3,4-tetrahydro-6,7-dimethoxy-, 1,1-dimethylethyl ester thus embodies a versatile and fascinating chemical entity with wide-ranging implications for research and industry. It’s like being the unexpected guest who brings both compelling stories and unique skills to the table.
Properties
IUPAC Name |
1-tert-butyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-16(2,3)14-10-8-13(21-5)12(20-4)7-9(10)6-11(17-14)15(18)19/h7-8,11,14,17H,6H2,1-5H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMXOCLXQXWMPQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1C2=CC(=C(C=C2CC(N1)C(=O)O)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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